molecular formula C10H10ClNO5 B3305503 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid CAS No. 923224-95-7

4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid

Cat. No. B3305503
CAS RN: 923224-95-7
M. Wt: 259.64 g/mol
InChI Key: HUTQUCJPTHQNMR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry. Unfortunately, the specific molecular structure of “4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid” is not available in the current literature .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study on the synthesis of 1,3,4-oxadiazole derivatives, which contain a moiety similar to 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid, explored their antimicrobial properties. The derivatives were synthesized through the reaction of 5-chloro-2-methoxybenzoate with various aromatic carboxylic acids and showed significant activity against tested bacterial and fungal strains (Prasanna Kumar et al., 2013).

Crystal Structure and Biological Evaluation as Molluscicidal Agent

Research on 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a compound with structural similarities to 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid, demonstrated its effective molluscicidal properties. The compound was synthesized and analyzed using X-ray crystallography, revealing significant dihedral angles between its structural components (Duan et al., 2014).

Study of Physico-Chemical Properties

N-Alkoxy-3,5-dinitro-4-aminobenzoic acid derivatives, including those with methoxy and carboxymethoxy groups similar to 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid, were synthesized and characterized. These compounds exhibited various properties such as acidity, fluorescence, and complexing capabilities with alkaline cations, depending on their structure (Tudose et al., 2010).

Encapsulation for Controlled Flavor Release

In a study on flavor encapsulation, 4-hydroxy-3-methoxybenzoic acid (vanillic acid), which shares structural features with 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid, was intercalated into layered double hydroxide nanoparticles. This encapsulation aimed for controlled release of flavor, indicating potential applications in food technology and preservation (Hong et al., 2008).

Electrochemical Degradation in Environmental Remediation

The electrochemical degradation of various herbicides, including dicamba (3,6-dichloro-2-methoxybenzoic acid), which is structurally related to 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid, was investigated. This study provides insights into the potential environmental remediation applications, particularly in degrading persistent herbicides in acidic aqueous media (Brillas et al., 2003).

properties

IUPAC Name

4-(2-amino-2-oxoethoxy)-3-chloro-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO5/c1-16-7-3-5(10(14)15)2-6(11)9(7)17-4-8(12)13/h2-3H,4H2,1H3,(H2,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTQUCJPTHQNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)Cl)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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